Cas no 218608-83-4 (Boc-(r)-3-Amino-5-phenylpentanoic Acid)

Boc-(R)-3-Amino-5-phenylpentanoic Acid is a chiral building block widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, while the (R)-configuration ensures stereochemical precision in target molecules. Its phenylpentanoic acid backbone provides structural versatility for designing bioactive compounds. This intermediate is particularly valuable in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its rigid yet flexible scaffold. High purity and consistent performance make it suitable for demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
Boc-(r)-3-Amino-5-phenylpentanoic Acid structure
218608-83-4 structure
商品名:Boc-(r)-3-Amino-5-phenylpentanoic Acid
CAS番号:218608-83-4
MF:C16H23NO4
メガワット:293.35812
MDL:MFCD01076262
CID:66973
PubChem ID:7021558

Boc-(r)-3-Amino-5-phenylpentanoic Acid 化学的及び物理的性質

名前と識別子

    • (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
    • (R)-3-tert-Butoxycarbonylamino-5-phenylpentanoic acid
    • Boc-5-phenyl-D-beta-norvaline
    • (R)-3-(Boc-amino)-5-phenylpentanoic acid
    • Benzenepentanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
    • Boc-(R)-3-amino-5-phenylpentanoic acid
    • BOC-(R)-3-AMINO-5-PHENYL-PENTANOIC ACID
    • DTXSID801169160
    • CB-1267
    • PS-12268
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
    • (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
    • AKOS015890047
    • (R)-3-(Boc-amino)-5-phenylpentanoic acid, >=97.0% (HPLC)
    • EN300-816711
    • Boc-D-Hph-(C#CH2)OH
    • A815706
    • MFCD01076262
    • SCHEMBL825574
    • (R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoicacid
    • (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
    • 218608-83-4
    • AC-22144
    • (I(2)R)-I(2)-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
    • (3R)-3-[(tert-butoxycarbonyl)amino]-5-phenylpentanoic acid
    • Boc-(r)-3-Amino-5-phenylpentanoic Acid
    • MDL: MFCD01076262
    • インチ: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
    • InChIKey: MYWZFJXOLAXENE-CYBMUJFWSA-N
    • ほほえんだ: CC(C)(OC(N[C@@H](CC(O)=O)CCC1=CC=CC=C1)=O)C

計算された属性

  • せいみつぶんしりょう: 293.16300
  • どういたいしつりょう: 293.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 9
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: 白粉。
  • PSA: 75.63000
  • LogP: 3.37810
  • ようかいせい: まだ確定していません。
  • 光学活性: [α]/D +1.5±0.5°, c = 1 in ethanol

Boc-(r)-3-Amino-5-phenylpentanoic Acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • 福カードFコード:10
  • セキュリティ用語:S22;S24/25
  • 危険レベル:IRRITANT

Boc-(r)-3-Amino-5-phenylpentanoic Acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-(r)-3-Amino-5-phenylpentanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB352540-250 mg
(R)-3-(Boc-amino)-5-phenylpentanoic acid, 95%; .
218608-83-4 95%
250mg
€123.60 2023-04-26
eNovation Chemicals LLC
D954143-1g
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
218608-83-4 95%
1g
$165 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R49270-100mg
(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
218608-83-4
100mg
¥366.0 2021-09-08
Chemenu
CM191925-5g
Boc-(R)-3-amino-5-phenylpentanoic acid
218608-83-4 95%
5g
$482 2022-09-29
Chemenu
CM191925-5g
Boc-(R)-3-amino-5-phenylpentanoic acid
218608-83-4 95%
5g
$482 2021-06-09
abcr
AB352540-1 g
(R)-3-(Boc-amino)-5-phenylpentanoic acid, 95%; .
218608-83-4 95%
1g
€221.90 2023-04-26
AAPPTec
UBB214-1g
Boc-D-beta-Nva(5-phenyl)-OH
218608-83-4
1g
$175.00 2024-07-20
Advanced ChemBlocks
M23062-1G
(R)-3-(Boc-amino)-5-phenylpentanoic acid
218608-83-4 97%
1G
$235 2023-09-15
Chemenu
CM191925-100mg
Boc-(R)-3-amino-5-phenylpentanoic acid
218608-83-4 95%
100mg
$61 2023-02-18
Fluorochem
031584-5g
R)-3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid
218608-83-4 95%
5g
£825.00 2022-03-01

Boc-(r)-3-Amino-5-phenylpentanoic Acid 関連文献

Boc-(r)-3-Amino-5-phenylpentanoic Acidに関する追加情報

Professional Introduction to Boc-(r)-3-Amino-5-phenylpentanoic Acid (CAS No. 218608-83-4)

Boc-(r)-3-Amino-5-phenylpentanoic Acid, with the chemical identifier CAS No. 218608-83-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, plays a crucial role in the synthesis of various bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group in its name indicates its utility as an intermediate in peptide synthesis, while the (r)-configuration suggests its enantiomeric purity, which is essential for many biological applications.

The molecular structure of Boc-(r)-3-Amino-5-phenylpentanoic Acid consists of a five-carbon chain with an amino group at the third position and a phenyl ring attached to the fifth carbon. This specific arrangement contributes to its reactivity and compatibility with various enzymatic and chemical transformations. In recent years, there has been a growing interest in the development of chiral compounds like this one due to their enhanced selectivity and efficacy in biological systems.

One of the most compelling aspects of Boc-(r)-3-Amino-5-phenylpentanoic Acid is its application in the synthesis of peptide mimetics and peptidomimetics. These molecules are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The Boc protection group ensures that the amino group remains unreactive under harsh conditions, allowing for controlled synthetic pathways. This feature is particularly valuable in multi-step syntheses where protecting groups are used to prevent unwanted side reactions.

Recent studies have highlighted the potential of Boc-(r)-3-Amino-5-phenylpentanoic Acid in the development of novel therapeutic agents. For instance, researchers have explored its use in creating analogs of neuropeptides, which are involved in various neurological processes. The phenyl ring in its structure can interact with specific binding sites on target proteins, potentially leading to the development of more effective treatments for neurological disorders. Additionally, its enantiomeric purity ensures that the resulting compounds exhibit high selectivity, reducing off-target effects and improving overall therapeutic efficacy.

The compound's utility extends beyond peptide synthesis. It has been investigated as a building block for more complex molecules, such as protease inhibitors and kinase inhibitors. These types of inhibitors are critical in treating a wide range of diseases, including cancer and infectious diseases. The ability to precisely control the stereochemistry of these compounds is essential for their biological activity, making Boc-(r)-3-Amino-5-phenylpentanoic Acid a valuable asset in medicinal chemistry.

In addition to its pharmaceutical applications, Boc-(r)-3-Amino-5-phenylpentanoic Acid has shown promise in material science. Its unique structural features make it a suitable candidate for developing new materials with specific properties. For example, it can be used to create polymers with tailored mechanical and thermal properties. These materials could find applications in various industries, including aerospace and electronics.

The synthesis of Boc-(r)-3-Amino-5-phenylpentanoic Acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, are often employed to achieve high yields and enantiomeric purity. The increasing availability of these synthetic methods has made it more feasible to produce complex chiral compounds like this one on an industrial scale.

One notable advancement in the field is the use of flow chemistry techniques for synthesizing Boc-(r)-3-Amino-5-phenylpentanoic Acid. Flow chemistry allows for better control over reaction parameters, leading to improved reproducibility and scalability. This approach has been particularly beneficial in pharmaceutical manufacturing, where consistency and purity are paramount.

The future prospects for Boc-(r)-3-Amino-5-phenylpentanoic Acid are promising, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions continues to grow, so does the potential for this compound to contribute to advancements in medicine and material science. Its unique combination of structural features makes it a versatile tool for researchers across multiple disciplines.

In conclusion, Boc-(r)-3-Amino-5-phenylpentanoic Acid (CAS No. 218608-83-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its role as an intermediate in peptide synthesis, along with its applications in drug development and material science, underscores its importance in modern chemistry. As new synthetic techniques and applications emerge, this compound will continue to be a valuable asset for scientists worldwide.

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